(2-Ethenyl-5-methyl-1,3-dioxan-5-yl)methanol
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Overview
Description
(2-Ethenyl-5-methyl-1,3-dioxan-5-yl)methanol: is an organic compound with the molecular formula C8H14O3. It is a derivative of dioxane, a six-membered ring containing two oxygen atoms. This compound is characterized by the presence of an ethenyl group and a hydroxymethyl group attached to the dioxane ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethenyl-5-methyl-1,3-dioxan-5-yl)methanol typically involves the reaction of 2-methyl-1,3-dioxane with formaldehyde and a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Common solvents include toluene or dichloromethane.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The ethenyl group can undergo hydrogenation to form the corresponding ethyl derivative.
Substitution: The hydroxymethyl group can be substituted with various nucleophiles to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products:
Oxidation: (2-Ethenyl-5-methyl-1,3-dioxan-5-yl)aldehyde or (2-Ethenyl-5-methyl-1,3-dioxan-5-yl)carboxylic acid.
Reduction: (2-Ethyl-5-methyl-1,3-dioxan-5-yl)methanol.
Substitution: Various ethers or esters depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the preparation of polymers and resins.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Ethenyl-5-methyl-1,3-dioxan-5-yl)methanol involves its reactivity due to the presence of the ethenyl and hydroxymethyl groups. These functional groups allow the compound to participate in various chemical reactions, making it a valuable intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
(2,2,5-Trimethyl-1,3-dioxan-5-yl)methanol: Similar structure but with different substituents.
(5-Ethyl-1,3-dioxan-5-yl)methanol: Contains an ethyl group instead of an ethenyl group.
(2,2-Dimethyl-1,3-dioxan-5-yl)methanol: Another derivative with different substituents.
Uniqueness:
- The presence of the ethenyl group in (2-Ethenyl-5-methyl-1,3-dioxan-5-yl)methanol makes it more reactive in certain types of chemical reactions, such as polymerization and addition reactions.
- Its unique structure allows for the synthesis of a wide range of derivatives with potential applications in various fields.
Properties
CAS No. |
3936-82-1 |
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Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
(2-ethenyl-5-methyl-1,3-dioxan-5-yl)methanol |
InChI |
InChI=1S/C8H14O3/c1-3-7-10-5-8(2,4-9)6-11-7/h3,7,9H,1,4-6H2,2H3 |
InChI Key |
KMXIAPUAVNXUND-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(OC1)C=C)CO |
Origin of Product |
United States |
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